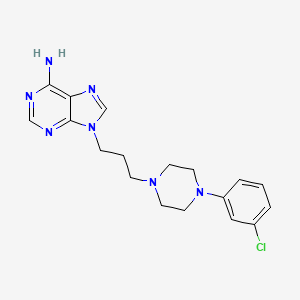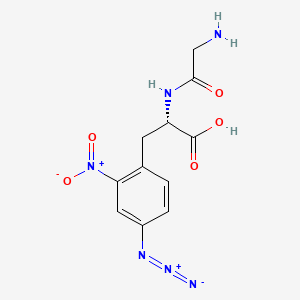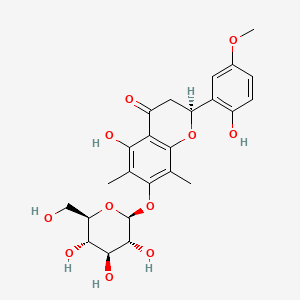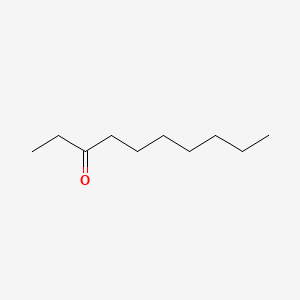
3-Decanon
Übersicht
Beschreibung
3-Decanone (also known as methyl nonyl ketone) is a colorless liquid with a characteristic odor. It is a volatile organic compound with a molecular weight of 128.2 g/mol and a boiling point of 208°C. 3-Decanone is used in a wide range of applications, such as in the production of fragrances, as a solvent in paints and coatings, and as a flavoring agent in food. It is also used in the synthesis of other compounds, including pharmaceuticals and agricultural chemicals.
Wissenschaftliche Forschungsanwendungen
. Es dient als vielseitiges Zwischenprodukt bei der Synthese verschiedener Chemikalien. So kann es beispielsweise einer Baeyer-Villiger-Oxidation unterzogen werden, um Ester zu produzieren, die bei der Synthese von Duftstoffen und Aromen wertvoll sind.
Analytische Chemie
Aufgrund seines eindeutigen Massenspektrenprofils wird 3-Decanon als Referenzverbindung in der Gaschromatographie und Massenspektrometrie verwendet {svg_1}. Sein Spektrum dient als Kalibrierstandard zur Identifizierung unbekannter Verbindungen und zur Quantifizierung ihrer Konzentration.
Lebensmittelindustrie
This compound findet Anwendung in der Lebensmittelindustrie als Aromastoff. Seine Ketonstruktur verleiht einen einzigartigen Geschmack und Geruch, der zur Verbesserung der sensorischen Eigenschaften von Lebensmitteln eingesetzt werden kann.
Jede dieser Anwendungen nutzt die chemischen Eigenschaften von this compound, wie zum Beispiel seinen Siedepunkt von 477,7 K {svg_2}, um spezifische Aufgaben in der wissenschaftlichen Forschung und industriellen Prozessen zu erfüllen. Die Vielseitigkeit der Verbindung unterstreicht ihre Bedeutung in verschiedenen Forschungsbereichen und gewerblichen Anwendungen.
Safety and Hazards
3-Decanone is a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling 3-Decanone . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place and kept cool .
Biochemische Analyse
Biochemical Properties
3-Decanone plays a significant role in biochemical reactions, particularly as an intermediate in metabolic pathways. It interacts with various enzymes and proteins, influencing their activity. For instance, 3-Decanone is involved in the oxidation of alkanes, where it acts as a substrate for specific oxidizing enzymes . Additionally, it can undergo keto-enol tautomerization, a process facilitated by enzymes that stabilize the enol form . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
3-Decanone affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Decanone can modulate the activity of certain signaling molecules, leading to changes in gene expression patterns . This modulation can impact cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, 3-Decanone’s role as a secondary metabolite suggests it may serve as a signaling molecule in intercellular communication .
Molecular Mechanism
At the molecular level, 3-Decanone exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, 3-Decanone has been shown to inhibit certain enzymes involved in fatty acid metabolism, thereby altering metabolic flux . Additionally, it can bind to transcription factors, influencing gene expression and subsequent cellular responses . These molecular interactions underscore the compound’s multifaceted role in cellular biochemistry.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Decanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Decanone is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to 3-Decanone in in vitro and in vivo studies has revealed potential impacts on cellular processes, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of 3-Decanone vary with different dosages in animal models. At low doses, 3-Decanone may exhibit beneficial effects, such as enhancing metabolic activity and promoting cellular health . At high doses, the compound can induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
3-Decanone is involved in several metabolic pathways, including those related to fatty acid metabolism and ketogenesis. It interacts with enzymes such as oxidases and dehydrogenases, which facilitate its conversion into other metabolites . These interactions can influence metabolic flux and alter the levels of various metabolites within the cell . The compound’s role in these pathways highlights its importance in maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, 3-Decanone is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, 3-Decanone’s lipophilic nature allows it to accumulate in lipid-rich compartments, influencing its localization and activity . These transport and distribution mechanisms are crucial for the compound’s function in cellular processes.
Subcellular Localization
3-Decanone’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects . This localization is essential for its activity, as it allows 3-Decanone to interact with specific biomolecules and participate in localized metabolic processes .
Eigenschaften
IUPAC Name |
decan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-3-5-6-7-8-9-10(11)4-2/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLDYKIEURAVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061303 | |
| Record name | 3-Decanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS], Liquid, Colourless liquid; citrus, orange, floral, slightly fatty odour | |
| Record name | 3-Decanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11042 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3-Decanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032212 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-Decanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1050/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in fats, Miscible at room temperature (in ethanol) | |
| Record name | 3-Decanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1050/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.820-0.830 | |
| Record name | 3-Decanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1050/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
928-80-3 | |
| Record name | 3-Decanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Decanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Decanone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Decanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-DECANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBT4991PRJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Decanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032212 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
2.5 °C | |
| Record name | 3-Decanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032212 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-Decanone?
A1: 3-Decanone has a molecular formula of C10H20O and a molecular weight of 156.27 g/mol.
Q2: Is there spectroscopic data available for 3-Decanone?
A2: Yes, GC/MS analysis is commonly employed for the identification and characterization of 3-Decanone within complex mixtures, as demonstrated in studies examining its role as a pheromone component in insects. [, ]
Q3: How does 3-Decanone affect insects?
A3: 3-Decanone exhibits insecticidal and repellent properties against the maize weevil (Sithophilus zeamais). It demonstrates potent fumigant activity, effectively controlling weevil populations at low concentrations. [] It also acts as a repellent, deterring weevils from treated areas. []
Q4: What is the role of 3-Decanone in the ant species Myrmica scabrinodis?
A4: 3-Decanone is a component of the mandibular gland secretion of Myrmica scabrinodis. While not a primary attractant, its presence in the complex mixture likely contributes to the overall communication and behavioral responses within the ant colony. []
Q5: Are there any other insects where 3-Decanone plays a role in chemical communication?
A5: Research has identified 3-Decanone as a component in the mandibular gland secretions of various Myrmica ant species. Its presence in these complex mixtures suggests potential roles in alarm signaling, territorial marking, or other social interactions. []
Q6: Are there any studies on the stability of 3-Decanone under various conditions?
A6: While specific stability studies on 3-Decanone are limited in the provided research, its use in insect pheromone research suggests a degree of volatility under ambient conditions. Formulation strategies, such as encapsulation or incorporation into slow-release matrices, could potentially enhance its stability and persistence in specific applications.
Q7: Is there any information available on the toxicity of 3-Decanone?
A7: While the provided research focuses on specific applications like pest control and pheromone research, it lacks comprehensive toxicological data. Further investigations are needed to determine its potential impact on human health and the environment.
Q8: What about the environmental fate and degradation of 3-Decanone?
A8: The research primarily focuses on 3-Decanone's biological activity, leaving its environmental fate and degradation pathways unexplored. Investigating its biodegradability and potential for bioaccumulation is crucial for responsible use and risk assessment.
Q9: What analytical techniques are commonly used to detect and quantify 3-Decanone?
A9: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is frequently employed for the identification and quantification of 3-Decanone, especially in studies investigating its role as a pheromone component in insects and other organisms. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Hydroxy-1,5-dimethoxydibenzo[cd,f]indol-4(5H)-one](/img/structure/B1198323.png)


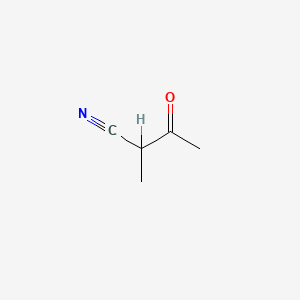
![3-Amino-2-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1198329.png)

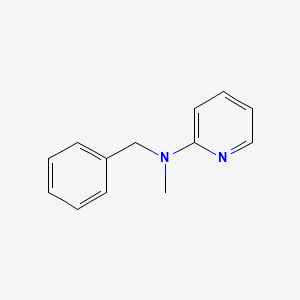
![methyl (15S,17R)-17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate](/img/structure/B1198338.png)
